molecular formula C39H59N11O9S B12109495 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH

Cat. No.: B12109495
M. Wt: 858.0 g/mol
InChI Key: ZTOWJYWXBGCORJ-UHFFFAOYSA-N
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Description

    H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH: is a peptide with a complex structure. It consists of a sequence of amino acids, each represented by a single-letter code.

  • The compound is a synthetic peptide, and its full name is quite lengthy. Let’s break it down:

      H: Represents the N-terminal hydrogen atom.

      DL-Tyr: D-tyrosine, an enantiomer of the natural amino acid tyrosine.

      Gly-Gly: Two glycine residues.

      DL-Phe: D-phenylalanine, another enantiomer.

      DL-Met: D-methionine.

      DL-Lys: D-lysine.

      DL-Arg: D-arginine.

      OH: Represents the C-terminal hydroxyl group.

  • Peptides like this one can have various biological activities and applications.
  • Preparation Methods

      Synthetic Routes: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.

      Reaction Conditions: Protecting groups are used to prevent unwanted side reactions during synthesis. Coupling reactions (usually using carbodiimides) link the amino acids together.

      Industrial Production: Large-scale production involves automated peptide synthesizers and purification techniques.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents: Reagents like TFA (trifluoroacetic acid) for deprotection, DCC (dicyclohexylcarbodiimide) for coupling, and reducing agents for disulfide bond reduction.

      Major Products: Peptides can form dimers, cyclic structures, or linear chains.

  • Scientific Research Applications

      Chemistry: Used as model compounds for studying peptide chemistry and reactivity.

      Biology: Investigated for their interactions with proteins, enzymes, and receptors.

      Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).

      Industry: Used in drug discovery, diagnostics, and biotechnology.

  • Mechanism of Action

    • The compound’s effects depend on its specific sequence and interactions.
    • It may act as a receptor agonist or antagonist, modulating cellular processes.
    • Molecular targets could include enzymes, receptors, or signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic peptides with similar structures, such as

    Remember that this compound’s properties and applications can vary based on its specific context and intended use

    Properties

    IUPAC Name

    2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZTOWJYWXBGCORJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C39H59N11O9S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    858.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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